Tert-butyl 4-[1-(6-cyanopyrazin-2-yl)azetidin-3-yl]piperazine-1-carboxylate
Description
Tert-butyl 4-[1-(6-cyanopyrazin-2-yl)azetidin-3-yl]piperazine-1-carboxylate: is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperazine ring substituted with an azetidine and a cyanopyrazine moiety, making it a unique structure for chemical and biological studies.
Properties
IUPAC Name |
tert-butyl 4-[1-(6-cyanopyrazin-2-yl)azetidin-3-yl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O2/c1-17(2,3)25-16(24)22-6-4-21(5-7-22)14-11-23(12-14)15-10-19-9-13(8-18)20-15/h9-10,14H,4-7,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSQPPLXRIQDHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2CN(C2)C3=NC(=CN=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[1-(6-cyanopyrazin-2-yl)azetidin-3-yl]piperazine-1-carboxylate typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Cyanopyrazine Group: This step involves the reaction of the azetidine intermediate with a cyanopyrazine derivative under controlled conditions.
Formation of the Piperazine Ring: The final step involves the coupling of the azetidine-cyanopyrazine intermediate with a piperazine derivative, followed by tert-butyl protection of the carboxylate group.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the cyanopyrazine moiety, converting the nitrile group to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Conversion to amines.
Substitution: Introduction of new functional groups at the azetidine ring.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its unique structural properties and reactivity.
Biology:
- Potential applications in the development of new pharmaceuticals due to its bioactive moieties.
- Investigated for its interactions with biological macromolecules.
Medicine:
- Explored as a potential drug candidate for various therapeutic areas, including antimicrobial and anticancer research.
Industry:
- Utilized in the development of new materials with specific chemical properties.
- Applied in the synthesis of specialty chemicals and advanced intermediates.
Mechanism of Action
The mechanism of action of tert-butyl 4-[1-(6-cyanopyrazin-2-yl)azetidin-3-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The cyanopyrazine moiety can interact with enzymes or receptors, modulating their activity. The piperazine ring may facilitate binding to biological macromolecules, enhancing the compound’s bioactivity. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- Tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate hydrochloride
Comparison:
- Structural Differences: The presence of the cyanopyrazine moiety in tert-butyl 4-[1-(6-cyanopyrazin-2-yl)azetidin-3-yl]piperazine-1-carboxylate distinguishes it from similar compounds, which may have different substituents.
- Reactivity: The unique structure of this compound may result in different reactivity patterns compared to its analogs.
- Applications: While similar compounds may share some applications, the specific properties of this compound could make it more suitable for certain research areas, such as targeted drug development or advanced material synthesis.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
